THP-PEG10-Boc

PROTAC Linker Design Ternary Complex Formation Structure-Activity Relationship (SAR)

When PEG4–PEG8 linkers fail to induce degradation (DC50 > 10μM) or cause hook effects, THP-PEG10-Boc provides the extended 10-unit PEG spacer required for productive ternary complex formation. The orthogonal THP (hydroxyl) and Boc (amine) protecting groups enable efficient, high-yielding sequential bioconjugation to E3 ligase ligands and target protein warheads—critical for rapid focused-library synthesis and avoiding low-yield deprotection sequences.

Molecular Formula C31H60O14
Molecular Weight 656.8 g/mol
Cat. No. B11934757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHP-PEG10-Boc
Molecular FormulaC31H60O14
Molecular Weight656.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1
InChIInChI=1S/C31H60O14/c1-31(2,3)45-29(32)28-42-25-24-40-21-20-38-17-16-36-13-12-34-9-8-33-10-11-35-14-15-37-18-19-39-22-23-41-26-27-44-30-6-4-5-7-43-30/h30H,4-28H2,1-3H3
InChIKeyYLPMWNVXWQFYBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

THP-PEG10-Boc: PEG10-Based PROTAC Linker with Orthogonal THP and Boc Protecting Groups for Targeted Protein Degradation


THP-PEG10-Boc is a heterobifunctional polyethylene glycol (PEG) linker specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its molecular architecture features a tetrahydropyran (THP)-protected hydroxyl group at one terminus, a tert-butyloxycarbonyl (Boc)-protected amine at the other, and a monodisperse PEG10 spacer (C31H60O14, molecular weight 656.80 g/mol) in between . The THP and Boc groups serve as orthogonal protecting groups, enabling sequential, chemoselective deprotection and conjugation to E3 ubiquitin ligase ligands and target protein warheads, respectively . The PEG10 chain imparts aqueous solubility and provides a critical flexible spacer to optimize the spatial orientation required for ternary complex formation and subsequent ubiquitin-mediated protein degradation .

Why THP-PEG10-Boc Cannot Be Substituted by Shorter PEG Linkers or Alternative Protecting Groups in PROTAC Synthesis


In PROTAC design, linker length is not a passive variable but a critical conformational determinant that dictates the productive orientation of the E3 ligase and target protein for ubiquitination. Empirical evidence demonstrates that even small alterations in PEG spacer length can shift degradation efficiency by orders of magnitude, with an optimal 'sweet spot' that is specific to each target-ligase pair [1]. While PEG4, PEG6, and PEG8 are widely adopted standards, they cover a limited range of inter-pocket distances. For targets requiring longer spans or greater conformational flexibility, a PEG10 linker becomes essential; substituting with a shorter homolog risks failure to form a stable ternary complex, resulting in no degradation or, worse, a 'hook effect' at high concentrations [2]. Furthermore, the orthogonal THP/Boc protection strategy is indispensable for efficient, high-yielding synthesis of heterobifunctional PROTACs. Using linkers with identical or non-orthogonal protecting groups forces complex and low-yielding stepwise deprotection/re-protection sequences, increasing cost and impurity burden [3].

THP-PEG10-Boc: Quantifiable Differentiators vs. Shorter PEG Homologs and Alternative PROTAC Linkers


PEG10 Spacer Provides Extended Molecular Reach Unavailable with Standard PEG4-PEG8 Linkers

PROTAC efficacy is exquisitely sensitive to linker length. Systematic SAR studies across multiple target classes reveal that degradation activity peaks within a narrow window of optimal linker length; deviation by even a single ethylene glycol unit can abolish activity [1]. While PEG4, PEG6, and PEG8 have been empirically established as 'gold standard' lengths, they are optimal for targets where the distance between ligase and protein binding pockets is within ~3-4 nm [2]. THP-PEG10-Boc, with its 10-unit PEG chain, provides a significantly extended end-to-end distance compared to the PEG8 variant, making it a critical tool for targets with larger domain separations or for optimizing ternary complex geometry in cases where shorter linkers fail to induce degradation .

PROTAC Linker Design Ternary Complex Formation Structure-Activity Relationship (SAR)

Orthogonal THP and Boc Protecting Groups Enable Efficient Sequential Conjugation vs. Symmetrical Linkers

The heterobifunctional nature of THP-PEG10-Boc, featuring acid-labile THP and acid-labile Boc groups, is a key synthetic advantage. In standard PROTAC assembly, the Boc group is first removed under mild acidic conditions (e.g., TFA/DCM) to liberate a primary amine for coupling to a carboxylic acid-containing E3 ligase ligand [1]. The THP group remains stable under these conditions. Subsequently, the THP group is cleaved under mildly acidic conditions (e.g., PPTS in MeOH) to reveal a hydroxyl group for conjugation to the target protein warhead [2]. This orthogonal deprotection strategy allows for sequential, one-pot couplings without intermediate purification, significantly improving yield and reducing synthetic complexity compared to symmetrical diol or diamine PEG linkers, which require inefficient statistical mono-functionalization or complex protection/deprotection schemes [3].

PROTAC Synthesis Orthogonal Protection Bioconjugation

Molecular Weight and Solubility Profile Differentiate THP-PEG10-Boc from Shorter THP-PEGn-Boc Homologs

The molecular weight of the PEG linker directly impacts the physicochemical properties of the final PROTAC molecule, influencing solubility, permeability, and pharmacokinetics. THP-PEG10-Boc (MW 656.80) is significantly larger than its shorter-chain analogs THP-PEG4-Boc (MW 392.48) and THP-PEG8-Boc (MW 538.67) [1]. The increased molecular weight and longer hydrophilic chain of the PEG10 variant confer higher aqueous solubility to the final PROTAC conjugate compared to conjugates made with PEG4 or PEG8 linkers, which can be crucial for achieving the high local concentrations required for efficient ternary complex formation in cellular assays [2].

PROTAC Linker Physicochemical Properties Solubility Molecular Weight

High Purity and Ambient Temperature Stability Simplify Logistics and Reduce Procurement Risk

Batch-to-batch consistency in purity is critical for reproducible PROTAC synthesis. THP-PEG10-Boc is commercially available with a purity of >98% as determined by HPLC [1]. Furthermore, unlike many PROTAC building blocks that require strict cold-chain shipping, THP-PEG10-Boc is reported to be stable at ambient temperature for several days during shipping and customs clearance, with recommended long-term storage at -20°C (powder, 3 years) or -80°C (in solvent, 1 year) . This ambient temperature stability during transit reduces the risk of compound degradation during international shipments and simplifies receiving and inventory management compared to more thermally labile linkers.

PROTAC Linker Quality Control Storage Stability Supply Chain

THP-PEG10-Boc Enables PROTAC Synthesis for Targets Requiring Extended Linker Lengths Unaddressed by PEG8

In systematic PROTAC optimization campaigns, linker length is a primary variable. Studies show that for certain target-E3 ligase pairs, degradation activity increases with linker length up to a point of diminishing returns or a 'hook effect'. While PEG4, PEG6, and PEG8 are the most common lengths screened, there are documented cases where a PEG10 linker provides superior degradation efficiency. For example, in a study of Retro-2-based PROTACs targeting GSPT1, the degradation activity was highly dependent on PEG linker length [1]. THP-PEG10-Boc provides a ready-to-use, monodisperse building block for exploring this longer length regime, enabling researchers to rapidly test the hypothesis that a longer spacer is required for productive ternary complex formation without resorting to custom synthesis of non-standard PEG linkers.

PROTAC Library Design Linker Length Optimization Hit-to-Lead

Optimal Use Cases for THP-PEG10-Boc in PROTAC R&D and Library Synthesis


PROTAC Optimization Campaigns Targeting Proteins with Large Binding Site Separation

When initial PROTAC candidates built with PEG4-PEG8 linkers fail to induce significant target degradation in cellular assays (DC50 > 10 μM), the longer PEG10 spacer in THP-PEG10-Boc should be explored as a primary SAR variable. Its extended reach may be necessary to bridge the distance between the E3 ligase binding pocket (e.g., on CRBN or VHL) and the target protein's ligand-binding domain, which can exceed the ~3-4 nm span of PEG8 [1]. Synthesis of a PEG10-linked PROTAC using THP-PEG10-Boc is a straightforward, high-priority experiment to determine if a longer linker can rescue degradation activity.

High-Throughput Synthesis of Diverse PROTAC Libraries

The orthogonal THP and Boc protecting groups on THP-PEG10-Boc enable efficient, sequential conjugation to a variety of E3 ligase ligands (via amine) and target protein warheads (via hydroxyl) in parallel [2]. This facilitates the rapid generation of focused PROTAC libraries where linker length (PEG10) is held constant while the warhead and E3 ligase ligand are varied. This approach is particularly valuable for hit-to-lead optimization campaigns seeking to improve degradation potency and selectivity.

Synthesis of PROTACs with Enhanced Aqueous Solubility for Challenging Targets

For PROTACs targeting poorly soluble proteins (e.g., certain membrane proteins or aggregating intracellular targets), the increased hydrophilicity of the PEG10 chain in THP-PEG10-Boc can significantly improve the aqueous solubility of the final conjugate [3]. This is critical for achieving the high local concentrations needed for efficient ternary complex formation in cellular assays and for obtaining reliable dose-response curves. The use of THP-PEG10-Boc is indicated when solubility is a known limitation of PROTACs built with shorter, less hydrophilic linkers.

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